
8-Chloro-4-((4-(diethylamino)-1-methylbutyl)amino)-6-nitroquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Chloro-4-((4-(diethylamino)-1-methylbutyl)amino)-6-nitroquinoline is a complex organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-4-((4-(diethylamino)-1-methylbutyl)amino)-6-nitroquinoline typically involves multiple steps. One common method starts with the chlorination of 4-hydroxyquinoline to produce 4-chloroquinoline. This intermediate is then subjected to nitration to introduce the nitro group at the 6-position. The final step involves the substitution of the chlorine atom with the diethylamino-methylbutyl group under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and automated systems can streamline the production process.
Análisis De Reacciones Químicas
Types of Reactions
8-Chloro-4-((4-(diethylamino)-1-methylbutyl)amino)-6-nitroquinoline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can replace the chlorine atom under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can have different biological activities and properties .
Aplicaciones Científicas De Investigación
8-Chloro-4-((4-(diethylamino)-1-methylbutyl)amino)-6-nitroquinoline has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes and pathways.
Industry: Utilized in the development of novel materials and dyes.
Mecanismo De Acción
The mechanism of action of 8-Chloro-4-((4-(diethylamino)-1-methylbutyl)amino)-6-nitroquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The nitro group plays a crucial role in its reactivity, and the diethylamino-methylbutyl group enhances its binding affinity to target molecules .
Comparación Con Compuestos Similares
Similar Compounds
- 8-Chloro-4-diethylamino-1-ethyl[1,2,4]triazolo[4,3-a]quinoxaline
- 4-Chloro-8-methylquinoline
Uniqueness
Compared to similar compounds, 8-Chloro-4-((4-(diethylamino)-1-methylbutyl)amino)-6-nitroquinoline stands out due to its unique combination of functional groups, which confer specific biological activities and chemical reactivity. Its structure allows for versatile modifications, making it a valuable compound in various research fields .
Propiedades
Número CAS |
78703-80-7 |
|---|---|
Fórmula molecular |
C18H25ClN4O2 |
Peso molecular |
364.9 g/mol |
Nombre IUPAC |
4-N-(7-chloro-6-nitroquinolin-4-yl)-1-N,1-N-diethylpentane-1,4-diamine |
InChI |
InChI=1S/C18H25ClN4O2/c1-4-22(5-2)10-6-7-13(3)21-16-8-9-20-17-12-15(19)18(23(24)25)11-14(16)17/h8-9,11-13H,4-7,10H2,1-3H3,(H,20,21) |
Clave InChI |
ZGRWXRFFFMOFJD-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCCC(C)NC1=C2C=C(C(=CC2=NC=C1)Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


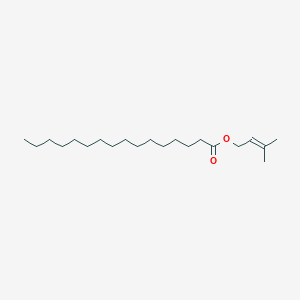
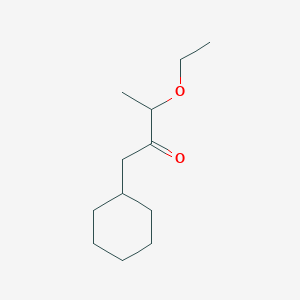
![1-Oxaspiro[4.11]hexadec-2-en-4-one](/img/structure/B14439632.png)

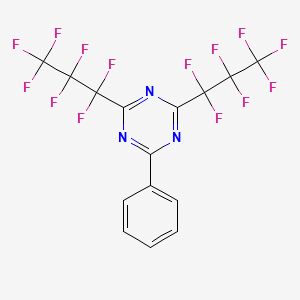


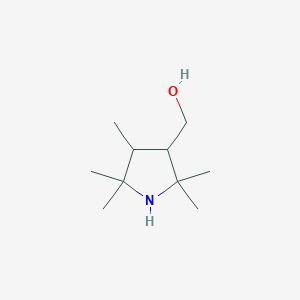

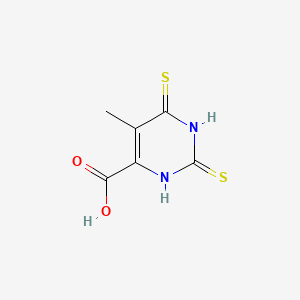

![1-[2,5-Bis(2,2,2-trifluoroethoxy)phenyl]-2,2-dichloroethan-1-one](/img/structure/B14439690.png)

![1,3-Bis[(oxiran-2-yl)methyl]-4-phenyl-1,3-dihydro-2H-imidazol-2-one](/img/structure/B14439697.png)
